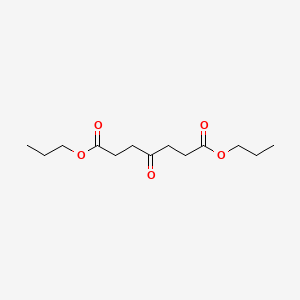
Dipropyl 4-oxoheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 4-oxoheptanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of heptanedioic acid, where the carboxylic acid groups are esterified with propyl groups, and the central carbon is oxidized to a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl 4-oxoheptanedioate can be synthesized through the esterification of 4-oxoheptanedioic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids.
Reduction: Secondary alcohols.
Substitution: New esters with different alkyl or aryl groups.
Scientific Research Applications
Dipropyl 4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving ester and ketone groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl 4-oxoheptanedioate involves its reactivity as an ester and ketone. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Diethyl 4-oxoheptanedioate: Similar structure but with ethyl ester groups instead of propyl.
Dimethyl 4-oxoheptanedioate: Similar structure but with methyl ester groups instead of propyl.
4-oxoheptanedioic acid: The parent acid without esterification.
Uniqueness: Dipropyl 4-oxoheptanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility properties compared to its ethyl and methyl counterparts. The propyl groups provide a balance between hydrophobicity and reactivity, making it suitable for various synthetic and industrial applications.
Properties
CAS No. |
111044-06-5 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dipropyl 4-oxoheptanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-9-17-12(15)7-5-11(14)6-8-13(16)18-10-4-2/h3-10H2,1-2H3 |
InChI Key |
ADGKRNQPSRFRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC(=O)CCC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















